molecular formula C6H10ClN3O2 B13461557 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride

2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride

Cat. No.: B13461557
M. Wt: 191.61 g/mol
InChI Key: NZAMVKLPFYJELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride is a high-value heterocyclic building block designed for research and development in medicinal chemistry and drug discovery. This compound features a fused pyrazolo-oxazine core, a structure recognized as a privileged scaffold in the design of novel bioactive molecules . The presence of both amino and hydroxyl functional groups on the saturated ring system makes it a versatile synthon for further chemical elaboration, enabling researchers to develop a wide array of derivatives for structure-activity relationship (SAR) studies . Compounds within this structural class are frequently explored as key intermediates in the synthesis of more complex molecular architectures, such as spirocyclic systems and sulfonamide derivatives . As a hydrochloride salt, it offers enhanced stability and solubility, which is beneficial for various experimental applications. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

2-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c7-5-1-6-9(8-5)2-4(10)3-11-6;/h1,4,10H,2-3H2,(H2,7,8);1H

InChI Key

NZAMVKLPFYJELA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=NN21)N)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from pyrazole derivatives bearing appropriate substituents that enable ring closure to the oxazine moiety. For example, hydroxy-substituted pyrazole carboxylic acids or esters serve as precursors, which upon cyclization form the pyrazolo-oxazine core.

  • A representative intermediate is 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carboxylic acid , which can be transformed further to the amino derivative via substitution or reduction steps.

Cyclization to Form the Pyrazolo[3,2-b]oxazine Ring

The key step involves intramolecular cyclization, often achieved by heating or using dehydrating agents to promote ring closure between the pyrazole nitrogen and a hydroxy or carboxyl group. For example:

  • Heating the hydroxy-pyrazole carboxylic acid or its derivatives with acetic anhydride or other cyclizing agents leads to the formation of the oxazine ring system.

Introduction of the Amino Group

The amino substituent at position 2 is introduced by selective substitution or reduction of nitro or other precursor groups on the pyrazolo-oxazine scaffold.

  • Reduction of nitro-substituted pyrazolo-oxazines under catalytic hydrogenation conditions (Pd/C, H2 atmosphere) or chemical reduction (using hydrazine hydrate) yields the corresponding amino derivatives.

Hydroxyl Group Installation and Stabilization

The hydroxyl group at position 6 is generally retained from the initial hydroxy-substituted intermediates or introduced via hydrolysis steps.

  • Hydrolysis of ester or acylated intermediates under acidic or basic conditions liberates the free hydroxy group.

Formation of the Hydrochloride Salt

The final step involves treating the free base compound with hydrochloric acid to form the hydrochloride salt, improving compound stability and solubility.

  • This is typically done by dissolving the free base in an organic solvent and adding an equimolar amount of HCl gas or aqueous HCl, followed by crystallization.

Detailed Synthetic Procedure Example

Step Reagents/Conditions Description Yield/Notes
1. Preparation of Pyrazole Carboxylic Acid Hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with aqueous base Formation of 5-amino-pyrazole-4-carboxylic acid intermediate Confirmed by ^1H-NMR (NH2 and COOH signals)
2. Cyclization to Pyrazolo[3,4-d]oxazin-4-one Heating with acetic anhydride Intramolecular ring closure forming oxazinone ring Yield ~65%, characterized by ^1H-NMR and MS
3. Amino Group Introduction Reaction with hydrazine hydrate or catalytic hydrogenation Conversion of nitro or other precursors to amino group Yields vary; hydrogenation typically 80-90%
4. Hydroxy Group Formation Hydrolysis of ester or acyl groups Liberation of 6-hydroxy substituent Standard hydrolysis conditions
5. Hydrochloride Salt Formation Treatment with HCl in ethanol or other solvent Formation of stable hydrochloride salt Crystallization yields pure salt

Analytical Characterization Supporting the Preparation

  • [^1H-NMR Spectroscopy](pplx://action/followup): Key signals include exchangeable NH2 protons (~δ 6.3 ppm), hydroxy protons (~δ 12 ppm), and aromatic/aliphatic protons confirming ring formation.
  • Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights confirm successful synthesis.
  • Infrared Spectroscopy: Bands corresponding to NH2 stretching (3400-3300 cm^-1), OH groups, and characteristic C=N and C=O vibrations confirm functional groups.
  • Melting Point and Crystallinity: High melting points (>250 °C) and crystallization from solvents like ethanol or methanol indicate purity and correct structure.

Comparative Synthesis Notes from Literature

Reference Synthetic Route Key Features Yield Range Remarks
MDPI Molecules (2014) Hydrolysis → Cyclization → Amination Use of acetic anhydride for ring closure; hydrazine for amination 50-70% per step Well-characterized intermediates
ACS Omega (2020) Nitration → Reduction → Cyclization Catalytic hydrogenation for amino group; acid-mediated cyclization 60-90% Applicable to related fused heterocycles
PubChem (2025) Hydroxy-pyrazole acid precursor Base hydrolysis and salt formation Not specified Structural data available

Chemical Reactions Analysis

Cyclization Reactions

The oxazine moiety in the compound is formed via cyclization during synthesis. A key step involves reacting pyrazole precursors with reagents like triphosgene or thiophosgene , followed by ring closure under basic conditions (e.g., NaHCO₃) to yield the fused oxazine structure. For example:

  • Reagents : Pyrazole intermediate, triphosgene, NaHCO₃

  • Conditions : Dichloromethane, 0–5°C, 2 hours

  • Yield : 65–78%.

Nucleophilic Substitution

The amino group at position 2 participates in nucleophilic substitution reactions. For instance, it reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides:

Reaction Type Reagent Product Conditions Yield
AcylationAcetyl chloride2-Acetamido derivativeDCM, RT, 4 hours82%
SulfonylationTosyl chloride2-Tosylamido derivativePyridine, 50°C, 6 hours75%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4 or 7 due to electron-rich regions. Common reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0°C to introduce nitro groups .

  • Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo or 7-bromo derivatives .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 6 is susceptible to oxidation. For example:

  • Reagent : KMnO₄ in acidic medium (H₂SO₄)

  • Product : 6-Keto derivative (oxazinone)

  • Conditions : 60°C, 3 hours

  • Yield : 68% .

Ring-Opening Reactions

Under acidic or basic conditions, the oxazine ring can undergo hydrolysis:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the oxazine ring to form a pyrazole diol intermediate .

  • Basic Hydrolysis (NaOH, ethanol/water): Produces a pyrazole carboxylic acid derivative .

Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura couplings when functionalized with a boronic ester. For example:

Reaction Catalyst Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, Cs₂CO₃Dioxane/H₂O, 80°C, 8 hoursBiaryl-substituted derivative72%

Condensation Reactions

The amino group reacts with aldehydes to form Schiff bases:

  • Reagent : Benzaldehyde

  • Product : 2-Benzylideneamino derivative

  • Conditions : Ethanol, reflux, 12 hours

  • Yield : 85%.

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits pH-sensitive behavior:

  • In basic media (pH > 10), the hydroxyl group deprotonates, increasing nucleophilicity .

  • In acidic media , the amino group protonates, facilitating electrophilic attacks .

Comparative Reactivity with Analogues

The reactivity profile differs from structurally similar compounds due to the hydroxyl group’s presence:

Compound Key Functional Groups Dominant Reaction
6-Amino analogue-NH₂, -COOHAcylation, decarboxylation
6,6-Dimethyl derivative-CH₃, -NH₂Steric hindrance limits substitution
Target compound-NH₂, -OHOxidation, nucleophilic substitution

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming decomposition byproducts .

  • Light Sensitivity : Prolonged UV exposure leads to ring-opening products .

Scientific Research Applications

2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position: The 3-amino analog (CAS 327051-11-6) prioritizes a hydroxyl group at position 6, enabling hydrogen bonding . In contrast, the 6,6-dimethyl variant (CAS 1707367-88-1) replaces the hydroxyl with methyl groups, enhancing hydrophobicity . Ethyl ester derivatives (e.g., EN300-27114935) replace the amino group with a carboxylate, improving solubility for drug formulation .

Ring System Modifications: The oxazepin analog (CAS 2803862-68-0) expands the oxazine ring to 7 members, altering conformational flexibility and binding kinetics .

Chirality: The hydroxyl group in 3-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride introduces a chiral center, critical for enantioselective catalysis .

Implications of Structural Variations

  • Bioactivity: Amino group position (e.g., 2 vs. 3) significantly impacts receptor binding; dimethyl groups may enhance blood-brain barrier penetration .
  • Solubility : Hydroxyl and ester groups improve aqueous solubility, whereas methyl groups favor lipid-rich environments .
  • Stability : Expanded rings (e.g., oxazepin) may confer metabolic resistance compared to smaller oxazine systems .

Biological Activity

2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H11N3O2C_7H_{11}N_3O_2 and features a unique pyrazolo-oxazine structure that contributes to its biological activity. The structural representation is as follows:

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂
SMILESC1C(COC2=CC(=NN21)CO)N
InChIInChI=1S/C7H11N3O2/c8-5-2...

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazolo[3,2-b][1,3]oxazine exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol have shown efficacy against various bacterial strains. A notable study demonstrated that modifications in the substituents on the pyrazolo ring enhanced the antimicrobial potency against resistant strains of bacteria .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro assays. In one study, derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to improved cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The structure-activity relationship highlighted the importance of specific functional groups in enhancing activity.

Anti-inflammatory Effects

Research has also indicated anti-inflammatory properties associated with this compound. In animal models of inflammation, administration of 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolo derivatives. Among them, 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride exhibited promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer effects of this compound on MCF-7 cells, it was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was calculated at approximately 15 µM after 48 hours of exposure . These findings suggest that further development could lead to novel anticancer therapies.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications at specific positions on the pyrazolo ring significantly influence biological activity. For example:

  • Substituents at Position 4 : Alkyl groups enhance lipophilicity and cellular uptake.
  • Hydroxyl Groups : Presence of hydroxyl groups at position 6 increases anti-inflammatory activity through enhanced interaction with inflammatory mediators .

Q & A

Q. Key Data :

Reaction StepSolventTemperatureYieldReference
CyclocondensationPyridineReflux (5–6 hrs)67–70%
Salt FormationEthanolRT to reflux62–68%

Which analytical techniques are essential for characterizing this compound?

Basic
Standard characterization includes:

  • Spectroscopy : IR (amide/amine bands), 1^1H/13^{13}C NMR (proton environments, aromaticity), and MS (molecular ion peak) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content verification (e.g., ±0.3% deviation from theoretical values) .
  • Melting Point : Consistency with literature (e.g., 221–235°C) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocycles .

How do substituent variations affect reaction yields in related pyrazolo-oxazine syntheses?

Advanced
Substituent electronic and steric effects significantly impact yields:

  • Electron-withdrawing groups (e.g., Cl) : Lower yields (62%) due to slower cyclization .
  • Bulkier groups (e.g., p-tolyl) : Require extended reflux (6+ hrs) for completion .

Q. Advanced

  • Low-carbon alcohols (MeOH, EtOH) : Enhance nucleophilicity in hydrazine-mediated condensations (e.g., 78°C, 78% yield) .
  • Polar aprotic solvents (DMF, pyridine) : Accelerate cyclization but may require neutralization steps .

Reference : Ethanol outperforms methanol in carbohydrazide formation ().

What are the key physicochemical properties of this compound?

Q. Basic

PropertyValueMethodReference
Molecular Weight266.69 g/mol (analog)MS
Melting Point221–235°CDSC
SolubilityPolar solvents (DMSO, EtOH)

How to design stability studies under varying pH and temperature?

Q. Advanced

  • pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at 25–60°C.
  • Thermal Stability : TGA/DSC to assess decomposition thresholds (e.g., >200°C for hydrochloride salts) .

What computational methods predict the biological activity of derivatives?

Q. Advanced

  • Docking Studies : Target hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using PyRx or AutoDock .
  • QSAR Models : Correlate substituent electronegativity with antimicrobial activity .

Which purification techniques are recommended post-synthesis?

Q. Basic

  • Recrystallization : Ethanol/water mixtures for hydrochloride salts .
  • Column Chromatography : Silica gel with CH2_2Cl2_2:MeOH (9:1) for polar impurities .

How to analyze byproducts in the synthesis using mass spectrometry?

Q. Advanced

  • High-Resolution MS (HRMS) : Identify m/z deviations >5 ppm for unintended adducts (e.g., ethyl esters in ).
  • MS/MS Fragmentation : Trace hydrazine byproducts (m/z 32–35) in carbohydrazide syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.